molecular formula C16H13N5O6 B2956151 N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide CAS No. 1170842-92-8

N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B2956151
CAS No.: 1170842-92-8
M. Wt: 371.309
InChI Key: FDZAHGMXCUJCSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide is a heterocyclic molecule featuring a pyrazolo[3,4-b]pyridine core fused with a tetrahydrofuran ring and substituted with a 5-nitrofuran-2-carboxamide group. This structure combines electron-rich aromatic systems (furan, pyrazole) with a nitro group, which may confer unique electronic and steric properties.

Properties

IUPAC Name

N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O6/c1-20-15-13(8(7-11(22)17-15)9-3-2-6-26-9)14(19-20)18-16(23)10-4-5-12(27-10)21(24)25/h2-6,8H,7H2,1H3,(H,17,22)(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZAHGMXCUJCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC=CO3)C(=N1)NC(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a furan ring with a pyrazolo[3,4-b]pyridine moiety. Its molecular formula is C₁₉H₁₈N₄O₅, and it possesses several functional groups that contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of the furan and nitro groups suggests potential interactions with enzymes involved in metabolic pathways. Preliminary studies indicate that it may inhibit certain kinases and enzymes associated with cancer progression and inflammation.

Biological Activities

1. Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines including cervical (HeLa) and prostate (DU 205) cancer cells .

2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Studies have demonstrated that it exhibits activity against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .

3. Anti-inflammatory Effects
There is emerging evidence suggesting that this compound may also possess anti-inflammatory properties. The inhibition of specific inflammatory pathways could make it useful in treating conditions characterized by excessive inflammation.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

Study Findings
Study 1: Anticancer ActivityDemonstrated cytotoxic effects on HeLa and DU 205 cell lines with IC50 values indicating significant potency .
Study 2: Antimicrobial PropertiesShowed effectiveness against various bacterial strains; further research is needed to determine the mechanism .
Study 3: Anti-inflammatory PotentialIndicated inhibition of pro-inflammatory cytokines in vitro .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to three structurally related molecules, focusing on molecular architecture, substituent effects, and inferred properties.

Structural Analog 1: 1-(4-fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-oxopyrrolidine-3-carboxamide

  • Molecular Formula : C₂₂H₂₀FN₅O₄
  • Molecular Weight : 437.4 g/mol
  • Key Features :
    • Core : Shared pyrazolo[3,4-b]pyridine scaffold.
    • Substituents : A 5-oxopyrrolidine-3-carboxamide group replaces the nitro-furan moiety.
    • Additional Modifications : A 4-fluorophenyl group introduces fluorine, enhancing metabolic stability and lipophilicity.
  • Inferred Properties: The fluorine atom may improve bioavailability compared to non-fluorinated analogs. The pyrrolidone ring could enhance solubility due to its polar amide group.

Structural Analog 2: N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-indole-3-carboxamide

  • Molecular Formula : C₂₀H₁₇N₅O₃
  • Molecular Weight : 375.4 g/mol
  • Key Features :
    • Core : Identical pyrazolo[3,4-b]pyridine scaffold.
    • Substituents : An indole-3-carboxamide group replaces the nitro-furan system.
  • Inferred Properties: The indole group’s π-electron system may enhance binding to aromatic protein pockets.

Structural Analog 3: EUROPEAN PATENT APPLICATION EP 4 374 877 A2 Compounds

  • Examples: (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide (4aR)-N-[2-(2-cyanopyridin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide
  • Key Features: Core: Pyrrolo[1,2-b]pyridazine instead of pyrazolo[3,4-b]pyridine. Substituents: Trifluoromethyl, morpholin-4-ylethoxy, and cyano groups.
  • Inferred Properties: The trifluoromethyl group enhances metabolic resistance.

Comparative Data Table

Property Target Compound Analog 1 Analog 2 Analog 3
Core Structure Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Pyrrolo[1,2-b]pyridazine
Substituent 5-Nitrofuran-2-carboxamide 5-Oxopyrrolidine-3-carboxamide Indole-3-carboxamide Trifluoromethyl, morpholin-4-yl
Molecular Weight (g/mol) Not Available 437.4 375.4 ~700–750 (estimated)
Key Functional Groups Nitro (electron-withdrawing) Fluorophenyl, pyrrolidone Indole (π-system) Cyano, morpholine, trifluoromethyl
Potential Applications Hypothesized antimicrobial/kinase Metabolic stability focus Aromatic interaction emphasis Kinase inhibition (patent focus)

Research Implications

  • Target Compound : The 5-nitrofuran group may confer redox activity or antimicrobial properties, analogous to nitrofuran antibiotics. However, its steric bulk could limit bioavailability compared to Analog 1’s pyrrolidone .
  • Analog 1 : Fluorine and pyrrolidone likely optimize pharmacokinetics, making it a candidate for CNS-targeted therapies.
  • Analog 2 : The indole group’s planar structure may suit interactions with hydrophobic enzyme pockets, common in oncology targets .
  • Analog 3 : Patent compounds highlight industrial interest in pyrrolo-pyridazine cores for kinase inhibitors, suggesting the target compound’s scaffold could be repurposed similarly .

Limitations

  • Data Gaps : Physical properties (e.g., solubility, melting point) and biological activity data are absent for the target compound.
  • Structural Diversity : Analogs 1–3 differ significantly in substituents, complicating direct pharmacological comparisons.

Q & A

Q. Q: What are the optimal synthetic routes for preparing N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide, and how can reaction yields be improved?

A: The compound’s synthesis typically involves coupling pyrazolo-pyridine intermediates with activated nitrofuran-carboxylic acid derivatives. A multi-step approach is recommended:

  • Step 1: Prepare the pyrazolo[3,4-b]pyridinone core via cyclocondensation of hydrazine derivatives with β-ketoesters under acidic conditions .
  • Step 2: Introduce the furan-2-yl moiety at position 4 using Suzuki-Miyaura coupling or nucleophilic substitution, depending on halogenated precursors .
  • Step 3: React the intermediate with 5-nitrofuran-2-carboxylic acid chloride in anhydrous DMF, using Hünig’s base to scavenge HCl .
    Yield Optimization:
  • Use flow chemistry to control exothermic reactions (e.g., nitration steps) and improve reproducibility .
  • Monitor reaction progress via LC-MS to isolate intermediates before side reactions (e.g., nitro group reduction) occur .

Advanced Spectral Data Interpretation

Q. Q: How should researchers resolve contradictions in NMR spectral data for this compound, particularly regarding exchangeable protons?

A: Discrepancies in 1H^1H NMR signals (e.g., broad or missing peaks) often arise from:

  • Exchangeable protons: Use D2 _2O shake tests to confirm labile NH or OH groups. For example, a singlet at δ 10.82 ppm (D2 _2O exchangeable) corresponds to the pyrazole NH .
  • Dynamic effects: Variable-temperature NMR can clarify conformational mobility in the tetrahydro-1H-pyrazolo ring system .
  • Solvent artifacts: Compare spectra in DMSO-d6 _6 vs. CDCl3 _3; DMSO may stabilize tautomeric forms, altering splitting patterns .

Biological Activity Profiling

Q. Q: What methodological frameworks are recommended for evaluating the antibacterial activity of this nitrofuran-containing compound?

A:

  • Assay Design: Use standardized microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include nitrofurantoin as a positive control .
  • Mechanistic Studies:
    • Quantify nitroreductase activity via UV-Vis spectroscopy to assess nitro group activation .
    • Evaluate DNA damage via comet assays or SOS chromotest to confirm genotoxic effects .
  • Resistance Monitoring: Perform serial passage experiments to detect mutations in nitroreductase genes (e.g., nfsA/nfsB) using whole-genome sequencing .

Computational Modeling & SAR

Q. Q: How can computational models guide structure-activity relationship (SAR) studies for derivatives of this compound?

A:

  • Docking Studies: Use AutoDock Vina to predict binding modes with bacterial nitroreductases. Focus on the nitrofuran moiety’s orientation relative to flavin cofactors .
  • QSAR Analysis: Train models with descriptors like logP, molar refractivity, and nitro group charge density to correlate physicochemical properties with MIC values .
  • ADMET Prediction: Employ SwissADME to optimize bioavailability; the furan and pyrazole rings may require methylation to reduce metabolic oxidation .

Handling Data Reproducibility Challenges

Q. Q: What strategies mitigate batch-to-batch variability in the synthesis of this compound?

A:

  • Process Control: Implement Design of Experiments (DoE) to identify critical parameters (e.g., temperature for cyclization steps). For example, maintain reaction temperatures within ±2°C to avoid byproduct formation .
  • Analytical Validation: Use hyphenated techniques (e.g., LC-HRMS) to detect low-abundance impurities (e.g., de-nitrated byproducts) that affect bioactivity .
  • Crystallography: Characterize batch variations via PXRD to confirm polymorph consistency, as amorphous forms may alter dissolution rates .

Advanced Mechanistic Studies

Q. Q: What experimental approaches can elucidate the metabolic pathways of this compound in bacterial cells?

A:

  • Isotope Tracing: Synthesize a 15N^{15}N-labeled nitro group and track incorporation into bacterial DNA via LC-MS/MS .
  • Metabolomics: Use HRAM mass spectrometry to identify reduced metabolites (e.g., hydroxylamine intermediates) in bacterial lysates .
  • Enzyme Inhibition: Pre-treat bacterial cultures with dicoumarol (a nitroreductase inhibitor) to confirm enzyme-dependent toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.